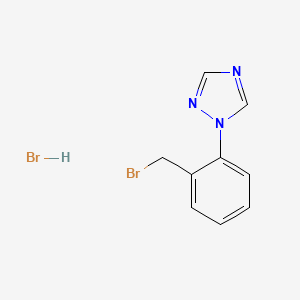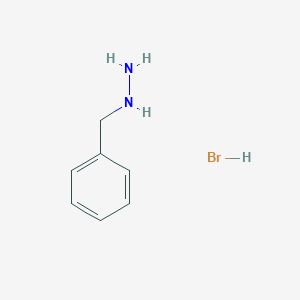
Benzylhydrazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylhydrazine hydrobromide is a chemical compound with the molecular formula C7H11BrN2. It is a hydrazine derivative, characterized by the presence of a benzyl group attached to the hydrazine moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrobromide can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzyl chloride and hydrazine hydrate are reacted in the presence of hydrobromic acid. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl azide or benzyl nitrile.
Reduction: It can be reduced to form benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl azide, benzyl nitrile.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzylhydrazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones, quinazolines, and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzylhydrazine hydrobromide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
- Benzylhydrazine dihydrochloride
- Phenylhydrazine
- 4-Methoxyphenylhydrazine hydrochloride
Comparison: Benzylhydrazine hydrobromide is unique due to its specific reactivity and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other hydrazine derivatives. For example, benzylhydrazine dihydrochloride has similar reactivity but different solubility properties due to the presence of chloride ions instead of bromide ions .
Propiedades
Fórmula molecular |
C7H11BrN2 |
|---|---|
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
benzylhydrazine;hydrobromide |
InChI |
InChI=1S/C7H10N2.BrH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H |
Clave InChI |
AWIZSLZTIVYUTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


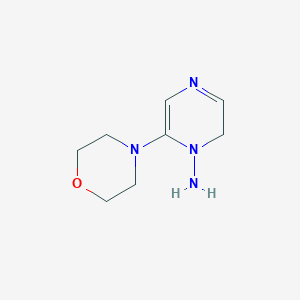
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)

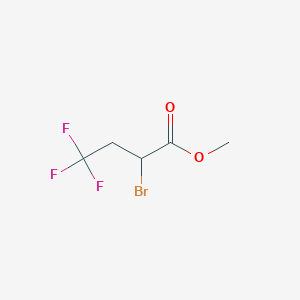




![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
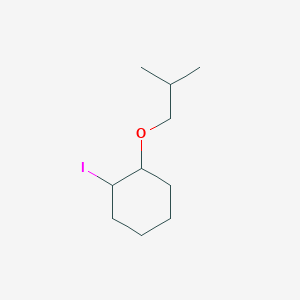
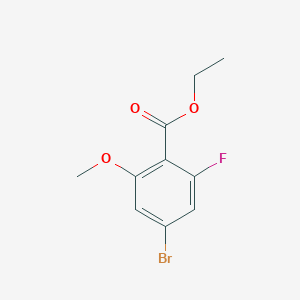
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
